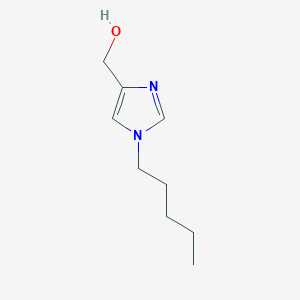

(1-Pentyl-1H-imidazol-4-yl)methanol

Description

(1-Pentyl-1H-imidazol-4-yl)methanol is a heterocyclic alcohol featuring an imidazole ring substituted at the 4-position with a hydroxymethyl group (-CH2OH) and at the 1-position with a pentyl chain (-C5H11). This compound belongs to a broader class of imidazole derivatives, which are widely studied for their diverse chemical and biological properties.

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(1-pentylimidazol-4-yl)methanol |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6,8,12H,2-5,7H2,1H3 |

InChI Key |

JXZOKATUTIRQJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(N=C1)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-Pentyl-1H-imidazol-4-yl)methanol generally involves two key steps:

- N1-Alkylation of imidazole with a pentyl group to form 1-pentylimidazole.

- Introduction of the hydroxymethyl group at the C4 position of the imidazole ring, often via formylation followed by reduction or direct substitution.

These steps require careful control of reaction conditions to achieve regioselectivity and high yield.

Preparation Methods

N1-Alkylation of Imidazole

The first step is the selective alkylation of imidazole at the N1 nitrogen with a pentyl halide (e.g., pentyl bromide or pentyl chloride). This is typically performed under basic conditions to deprotonate the imidazole and promote nucleophilic substitution.

-

- Imidazole

- Pentyl halide (e.g., pentyl bromide)

- Base such as potassium hydroxide or sodium hydride

- Solvent: polar aprotic solvents like acetonitrile or dimethylformamide (DMF)

- Temperature: room temperature to reflux depending on reactivity

-

- Deprotonation of imidazole nitrogen

- Nucleophilic attack on alkyl halide

- Formation of 1-pentylimidazole

This step is well-documented in literature for similar imidazole alkylations, yielding high purity N-alkylated imidazoles.

Introduction of Hydroxymethyl Group at C4

The hydroxymethyl group at the C4 position can be introduced by several methods:

Formylation Followed by Reduction

-

- Reaction of 1-pentylimidazole with paraformaldehyde or formaldehyde under acidic or neutral conditions to form the corresponding 4-formyl derivative.

- Conditions: heating in solvents like 1,4-dioxane or acetonitrile, sometimes with ammonium acetate as a catalyst.

- This step selectively introduces a formyl group at the C4 position due to the electron density distribution on the imidazole ring.

-

- The aldehyde intermediate is then reduced to the hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Conditions: typically performed in dry solvents like tetrahydrofuran (THF) or ethyl acetate under inert atmosphere.

- The reduction step must be carefully controlled to avoid over-reduction or side reactions.

This two-step approach is supported by analogous syntheses of imidazole methanol derivatives, where paraformaldehyde and subsequent reduction yield the hydroxymethyl functionality with good yields and purity.

Direct Nucleophilic Substitution

Alternatively, the hydroxymethyl group can be introduced by nucleophilic substitution of a suitable leaving group at the C4 position:

- Starting from 4-(chloromethyl)imidazole derivatives, nucleophilic substitution with hydroxide or water under controlled conditions can yield the hydroxymethyl product.

- This method requires prior synthesis of the chloromethyl intermediate, often via chlorination of the hydroxymethyl precursor using reagents like thionyl chloride.

- The reaction is typically performed in polar solvents such as tetrahydrofuran (THF) or acetonitrile at moderate temperatures.

Purification and Characterization

- After synthesis, the product is purified by extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Further purification may involve recrystallization or chromatography.

- Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the chemical structure.

- Infrared (IR) spectroscopy to identify functional groups.

- Melting point determination.

- Elemental analysis and mass spectrometry for molecular weight confirmation.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N1-Alkylation | Imidazole, pentyl bromide, KOH | Acetonitrile | Room temp to reflux | 1–16 hours | 90–98 | Stirring under inert atmosphere |

| Formylation (C4) | Paraformaldehyde, ammonium acetate | 1,4-Dioxane | 80–110 °C | 12–24 hours | 70–85 | Reflux with stirring |

| Reduction of aldehyde | NaBH4 or LiAlH4 | THF or EtOAc | 0–25 °C | 1–3 hours | 75–90 | Inert atmosphere, slow addition |

| Chlorination (alternative) | Thionyl chloride | THF | 0–25 °C | 1–2 hours | 80–90 | For chloromethyl intermediate |

| Hydroxyl substitution | NH4OH or NaOH aqueous solution | THF or MeCN | Room temp | 2–16 hours | 70–85 | Followed by extraction and purification |

Research Findings and Notes

- The regioselectivity of the hydroxymethylation at the C4 position is influenced by the electronic properties of the imidazole ring and the reaction conditions, with paraformaldehyde being a reliable reagent for selective formylation.

- The N1-alkylation step is highly efficient with primary alkyl halides like pentyl bromide, providing excellent yields and minimal side products when performed under controlled basic conditions.

- Reduction of the aldehyde intermediate to the alcohol is best performed with sodium borohydride for mild conditions, while lithium aluminum hydride offers a more powerful reduction but requires careful handling due to its reactivity.

- Alternative routes involving chloromethyl intermediates provide flexibility but require additional steps and careful control to avoid hydrolysis or side reactions.

- Purification techniques such as recrystallization and chromatography are essential to obtain analytically pure (1-Pentyl-1H-imidazol-4-yl)methanol suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1-Pentyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: Hydrogen gas with Pd/C catalyst under high pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 1-Pentyl-1H-imidazole-4-carboxylic acid.

Reduction: 1-Pentyl-1H-imidazoline-4-ylmethanol.

Substitution: Various substituted imidazole derivatives depending on the reagent used

Scientific Research Applications

(1-Pentyl-1H-imidazol-4-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of functional materials, such as catalysts and sensors

Mechanism of Action

The mechanism of action of (1-Pentyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and pharmacological effects .

Comparison with Similar Compounds

Alkyl-Substituted Imidazole Methanols

Compounds with varying alkyl chain lengths and protective groups are reported in the literature. For example:

- 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a) : Features a trityl-protected imidazole and a 3-carbon alcohol chain. Molecular weight (MW): 369 g/mol.

- 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c): Contains a pentanol chain, analogous to the target compound but with a trityl group. MW: 397 g/mol .

| Property | (1-Pentyl-1H-imidazol-4-yl)methanol | 11c |

|---|---|---|

| Molecular Formula | C9H16N2O | C27H28N2O |

| MW (g/mol) | 168.24 | 397 |

| Key Features | Free -OH, pentyl chain | Trityl-protected, longer chain |

Key Differences : The trityl group in 11c increases steric bulk and reduces solubility in polar solvents compared to the unprotected target compound. The pentyl chain in the target compound enhances lipophilicity, making it more suitable for applications requiring hydrophobic interactions .

Aromatic-Substituted Imidazole Methanols

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol () replaces the pentyl chain with a benzyl group. Its structure includes a phenyl ring connected via a methylene bridge to the imidazole. MW: 188.23 g/mol .

| Property | Target Compound | [4-(1H-Imidazol...]methanol |

|---|---|---|

| Substituent | Pentyl (-C5H11) | Benzyl (-CH2C6H5) |

| MW (g/mol) | 168.24 | 188.23 |

| Reactivity | Higher lipophilicity | Enhanced π-π stacking capability |

Functional Implications : The benzyl group in the aromatic analog facilitates interactions with aromatic systems (e.g., enzyme active sites), whereas the pentyl chain in the target compound may improve diffusion across lipid membranes .

Nitro- and Amino-Substituted Derivatives

Nitro groups (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) introduce electron-withdrawing effects, increasing the acidity of the hydroxymethyl group. For example, chlorination of the methanol group with SOCl2 is a common pathway for such derivatives .

Benzimidazole Methanols

Compounds like (4-(6-nitro-1H-benzo[d]imidazol-2-yl)phenyl)methanol () feature a fused benzene-imidazole system. The extended conjugation increases stability and may enhance fluorescence or binding affinity in biological targets .

| Property | Target Compound | Benzimidazole Analogs |

|---|---|---|

| Structure | Monocyclic imidazole | Fused benzene-imidazole |

| Applications | Intermediate for surfactants/drugs | Pharmaceuticals, fluorescent probes |

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | MW (g/mol) | Key Substituents |

|---|---|---|---|

| (1-Pentyl-1H-imidazol-4-yl)methanol | C9H16N2O | 168.24 | -C5H11, -CH2OH |

| 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c) | C27H28N2O | 397 | Trityl, -C5H11OH |

| [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol | C11H12N2O | 188.23 | Benzyl, -CH2OH |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | C12H11ClN3O2 | 264.69 | -NO2, -CH2Cl |

Q & A

What are the most reliable synthetic routes for (1-Pentyl-1H-imidazol-4-yl)methanol, and how can reaction yields be optimized?

Category : Basic Research

Answer :

The compound is typically synthesized via one-step nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are prepared by reacting 4-(chloromethyl)-1-pentyl-1H-imidazole with methanol under basic conditions (e.g., KOH/EtOH) at 60–80°C . Yield optimization involves:

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Temperature control : Maintaining reflux conditions (70–80°C) minimizes side reactions like oxidation of the imidazole ring .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) achieves >95% purity .

How is the structural conformation of (1-Pentyl-1H-imidazol-4-yl)methanol validated in crystallographic studies?

Category : Basic Research

Answer :

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Bond lengths and angles : The C-O bond in the methanol moiety measures ~1.42 Å, consistent with hydroxyl group geometry .

- Torsional angles : The pentyl chain adopts a gauche conformation relative to the imidazole ring, minimizing steric hindrance .

- Hydrogen bonding : Intermolecular O-H···N interactions stabilize the crystal lattice (d = 2.65 Å) .

How can researchers resolve contradictions in reported biological activities of (1-Pentyl-1H-imidazol-4-yl)methanol derivatives?

Category : Advanced Research

Answer :

Discrepancies in antifungal efficacy (e.g., IC₅₀ ranging from 2–50 µM) arise from:

- Strain specificity : Activity varies against Candida albicans vs. Aspergillus fumigatus due to differences in ergosterol biosynthesis pathways .

- Experimental design : Standardize protocols (e.g., broth microdilution per CLSI M27 guidelines) to minimize variability .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl) at the phenyl ring to enhance potency by 3–5 fold .

What advanced analytical methods are recommended for quantifying trace impurities in (1-Pentyl-1H-imidazol-4-yl)methanol?

Category : Advanced Research

Answer :

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Detect impurities at 254 nm (LOD: 0.1 µg/mL) .

- GC-MS : Identify volatile byproducts (e.g., unreacted pentyl chloride) with a DB-5MS column and EI ionization .

- Karl Fischer titration : Quantify water content (<0.2% w/w) to prevent hydrolysis of the imidazole ring .

What strategies address stereochemical challenges in synthesizing enantiomerically pure (1-Pentyl-1H-imidazol-4-yl)methanol derivatives?

Category : Advanced Research

Answer :

- Chiral resolution : Employ diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid (ee >99%) .

- Asymmetric catalysis : Use Ru-BINAP complexes for enantioselective reduction of ketone precursors (e.g., 1-pentyl-4-acetyl-1H-imidazole) .

- Crystallization-induced dynamic resolution (CIDR) : Optimize solvent polarity (e.g., ethanol/water 7:3) to favor a single enantiomer .

How do solvent polarity and pH influence the stability of (1-Pentyl-1H-imidazol-4-yl)methanol in solution?

Category : Advanced Research

Answer :

- pH dependence : The compound degrades rapidly under acidic conditions (pH <3) due to protonation of the imidazole nitrogen, leading to ring-opening. Stability is optimal at pH 6–8 (t₁/₂ >30 days at 25°C) .

- Solvent effects : Use aprotic solvents (e.g., DMSO) to prevent hydroxyl group oxidation. Avoid methanol due to transesterification risks .

What computational methods predict the metabolic pathways of (1-Pentyl-1H-imidazol-4-yl)methanol in pharmacokinetic studies?

Category : Advanced Research

Answer :

- Density Functional Theory (DFT) : Calculate activation energies for CYP450-mediated oxidation (e.g., B3LYP/6-31G* basis set). The pentyl chain is preferentially metabolized to carboxylic acid derivatives .

- Molecular docking : Simulate binding affinities with CYP3A4 (PDB ID: 1TQN) to identify potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.